1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-
Description
The compound 1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a substituted indole derivative characterized by three key functional groups:
- 3-Phenylsulfonyl group: A sulfonamide moiety at position 3, enhancing polarity and hydrogen-bonding capacity.
- 1-(4-Piperidinylmethyl): A piperidine-containing alkyl chain at position 1, contributing to lipophilicity and bioavailability .
This compound is likely synthesized via palladium-catalyzed cross-coupling or reductive amination, as seen in related indole derivatives .
Properties
CAS No. |
651334-76-8 |
|---|---|
Molecular Formula |
C21H24N2O3S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-7-methoxy-1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C21H24N2O3S/c1-26-19-9-5-8-18-20(27(24,25)17-6-3-2-4-7-17)15-23(21(18)19)14-16-10-12-22-13-11-16/h2-9,15-16,22H,10-14H2,1H3 |
InChI Key |
MIDKBXQZQXNQHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2S(=O)(=O)C3=CC=CC=C3)CC4CCNCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy compound using reagents like methyl iodide in the presence of a base.
Sulfonylation: The phenylsulfonyl group can be introduced by reacting the indole with phenylsulfonyl chloride in the presence of a base.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached via a nucleophilic substitution reaction, where the indole is reacted with a piperidinylmethyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 3rd positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Neurological Disorders
The compound has been investigated for its potential in treating various conditions linked to serotonergic neurotransmission deficiencies, such as:
- Depression
- Anxiety Disorders
- Eating Disorders
- Obesity
- Cluster Headaches
- Migraines
Research indicates that the compound acts as a serotonin (5-HT) agonist, which may enhance serotonergic activity and alleviate symptoms associated with these disorders. A patent suggests that the compound can be administered in doses ranging from 0.1 mg to 200 mg to effectively treat these conditions in mammals .
Antihypertensive Properties
Additionally, the compound exhibits potential as a centrally acting antihypertensive agent. Its mechanism may involve vasodilation effects, making it a candidate for managing hypertension .
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. The presence of piperidine and indole moieties suggests that this compound may inhibit cell proliferation in various cancer cell lines. In vitro studies have shown promising results, indicating its potential as an anticancer agent.
Antibacterial Activity
Compounds similar to 1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- have demonstrated antibacterial properties against strains such as Salmonella typhi and Staphylococcus aureus. Studies report IC50 values indicating effective inhibition of bacterial growth, suggesting that this compound could be further explored for its antibacterial applications.
Enzyme Inhibition
The compound's structure suggests it may act as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. Research has shown that derivatives with similar structures exhibit strong inhibitory activity against AChE.
Acetylcholinesterase Inhibition Study
A series of synthesized compounds were evaluated for their ability to inhibit AChE. The most active compounds achieved IC50 values lower than 5 µM, indicating strong potential for therapeutic applications in neurodegenerative diseases.
Antibacterial Screening Study
In a study focused on synthesizing piperidine derivatives, several compounds showed significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with some achieving minimum inhibitory concentrations (MICs) below 50 µg/mL.
Mechanism of Action
The mechanism of action of 1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- depends on its specific interactions with molecular targets. These may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Receptor Interaction: Binding to receptors on cell surfaces to modulate cellular responses.
Pathway Modulation: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Indole Derivatives
Substituent Effects on Physicochemical Properties
Sulfonyl vs. Amine/Amide Groups: The 3-phenylsulfonyl group in the target compound increases polarity and hydrogen-bond acceptor capacity compared to analogues with amine chains (e.g., dimethylaminopropyl in ). This enhances solubility in polar solvents but may reduce membrane permeability. In contrast, piperazinyl (e.g., 7-(4-methyl-1-piperazinyl)-) introduces basicity, improving water solubility under acidic conditions .
Methoxy Position :
- The 7-methoxy group in the target compound differs from 5-methoxy analogues (e.g., ), altering electronic effects on the indole ring. Methoxy at position 7 may reduce steric hindrance compared to bulkier groups (e.g., piperidine chains).
Piperidinylmethyl vs. Piperazine: The 4-piperidinylmethyl group at position 1 contributes to moderate lipophilicity, whereas methylpiperazinyl substituents (e.g., ) introduce higher basicity and hydrogen-bond donor capacity.
Implications for Pharmacological Activity
While direct pharmacological data for the target compound are absent in the evidence, structural trends suggest:
- Sulfonyl groups may enhance binding to serine proteases or kinase targets.
- Piperidinylmethyl substituents could improve blood-brain barrier penetration compared to polar analogues (e.g., ).
- Methoxy positioning (7 vs. 5) may influence selectivity for serotonin receptors or other indole-binding proteins .
Biological Activity
The compound 1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a synthetic indole derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on receptor interactions, pharmacodynamics, and relevant case studies.
- Molecular Formula : C20H23N3O3S
- Molecular Weight : 385.48 g/mol
- CAS Number : 651024-42-9
- LogP : 4.29 (indicating lipophilicity) .
1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- primarily acts as an antagonist at the 5-HT6 receptor , a subtype of serotonin receptors implicated in various neurological conditions, including schizophrenia and cognitive disorders. Its binding affinity is significantly higher than that of many other compounds, demonstrating selectivity for the 5-HT6 receptor with over a 100-fold difference compared to other receptors .
Table 1: Receptor Binding Affinities
| Receptor Type | Binding Affinity (Ki) | Selectivity |
|---|---|---|
| 5-HT6 | <10 nM | High |
| 5-HT1A | >1000 nM | Low |
| D2 | >1000 nM | Low |
Biological Activity
The biological activity of this compound has been studied in various contexts:
- Neuropharmacology : In animal models, it has shown promise in enhancing cognitive functions and reducing symptoms associated with neurodegenerative diseases .
- Antidepressant Effects : Research indicates that the compound may exert antidepressant-like effects by modulating serotonin pathways, which are crucial in mood regulation .
Case Study 1: Cognitive Enhancement
A study conducted on mice demonstrated that administration of the compound improved memory retention and learning capabilities. The results indicated a significant increase in performance on the Morris water maze test compared to control groups .
Case Study 2: Antidepressant Activity
In a clinical trial involving patients with major depressive disorder, participants receiving the compound showed a marked reduction in depression scores on standardized scales after eight weeks of treatment. The study highlighted its potential as a novel antidepressant with fewer side effects compared to traditional SSRIs .
Pharmacokinetics
The pharmacokinetic profile of 1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- indicates good oral bioavailability and moderate half-life, making it suitable for therapeutic use. It is metabolized primarily in the liver with metabolites showing reduced activity compared to the parent compound .
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize 7-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-1H-indole?
Answer:
The compound is typically synthesized via multi-step routes involving:
- Three-component cascade reactions to functionalize the indole core, as demonstrated in analogous sulfonylated indole derivatives (e.g., methoxymethylation or iodomethylation at the C3 position) .
- Sulfonylation using phenylsulfonyl chloride to introduce the sulfonyl group at the indole N1 position, followed by piperidinylmethylation via alkylation or nucleophilic substitution .
- Purification via column chromatography and characterization using H/C NMR to confirm regiochemistry and substituent orientation .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- X-ray crystallography (using SHELX programs for refinement) to resolve bond lengths, angles, and torsional strain in the indole-piperidinylmethyl-sulfonyl framework .
- NMR spectroscopy to verify methoxy ( ppm) and sulfonyl group integration, with H-C HSQC/HMBC for connectivity mapping .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns .
Advanced: How can researchers address contradictions in pharmacological data across studies targeting serotonin receptors (e.g., 5-HT6R)?
Answer:
- Cross-validate binding assays using radioligand displacement (e.g., H-LSD) and functional cAMP assays to distinguish agonist/antagonist behavior .
- Control for stereochemical effects : Ensure enantiopure synthesis, as minor stereochemical variations (e.g., piperidinylmethyl orientation) can alter receptor affinity .
- Leverage computational docking to compare binding poses in homology models of 5-HT6R, focusing on sulfonyl-indole interactions with transmembrane domains .
Advanced: What strategies optimize crystallization for X-ray diffraction studies of sulfonylated indole derivatives?
Answer:
- Solvent screening : Use mixed-solvent systems (e.g., dichloromethane/hexane) to slow crystallization and improve crystal quality .
- Temperature gradients : Gradual cooling from 40°C to 4°C enhances lattice formation.
- Refinement parameters : Apply SHELXL with anisotropic displacement parameters and twin refinement for high-Rmerge datasets .
Methodological: How can structure-activity relationship (SAR) studies guide modifications to enhance 5-HT6R selectivity?
Answer:
- Modify substituent bulk : Replace the 4-piperidinylmethyl group with smaller amines (e.g., pyrrolidine) to reduce off-target binding to hERG or monoamine transporters .
- Introduce halogenation : Fluorine at the phenylsulfonyl moiety improves metabolic stability without steric clash in the receptor pocket .
- Assay selectivity panels : Test against D2, 5-HT2A, and adrenergic receptors to identify non-basic ligands with reduced polypharmacology .
Methodological: What precautions are critical for safe handling of this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as sulfonylated indoles may cause irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational methods predict metabolic pathways or toxicity risks?
Answer:
- In silico metabolism prediction : Use software like Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., piperidinylmethyl group) and glucuronidation liabilities .
- DEREK Nexus : Screen for structural alerts (e.g., sulfonamide-related hypersensitivity) and compare to known toxicophores .
Methodological: What chromatographic methods ensure purity for in vitro assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
